molecular formula C7H9N5O2 B12526287 2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide

2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide

Cat. No.: B12526287
M. Wt: 195.18 g/mol
InChI Key: MLOREYPRTSQSEM-UHFFFAOYSA-N
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Description

2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide typically involves the condensation of hydrazine derivatives with pyrrole-2,5-dicarboxylic acid or its esters. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with hydrazine in the presence of a catalyst such as iron(III) chloride . The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction can produce hydrazine-substituted pyrroles.

Scientific Research Applications

2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound may also interfere with cellular signaling pathways, affecting processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide is unique due to the presence of both the hydrazine and pyrrole moieties, which confer distinct reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide

InChI

InChI=1S/C7H9N5O2/c8-6(13)4-1-2-5(12-4)7(14)10-3-11-9/h1-3,12H,9H2,(H2,8,13)(H,10,11,14)

InChI Key

MLOREYPRTSQSEM-UHFFFAOYSA-N

Isomeric SMILES

C1=C(NC(=C1)C(=O)N/C=N/N)C(=O)N

Canonical SMILES

C1=C(NC(=C1)C(=O)NC=NN)C(=O)N

Origin of Product

United States

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